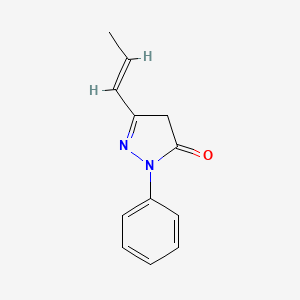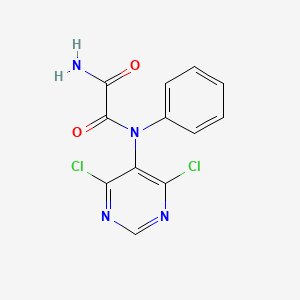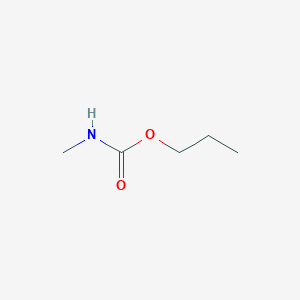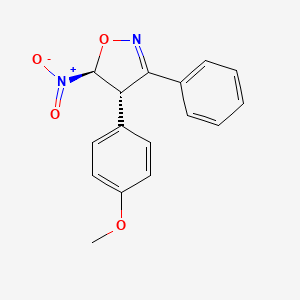
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 7th position and a methoxyphenyl group at the 3rd position, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
One-Pot Intermolecular Annulation Reaction
-
Visible Light-Induced Condensation Cyclization
Industrial Production Methods
Industrial production methods for quinazolinones, including 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, often involve scalable and cost-effective synthetic routes. These methods prioritize high yields, minimal waste, and the use of environmentally friendly reagents.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- Quinazolinones can undergo oxidation reactions to form various oxidized derivatives.
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
-
Reduction
- Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Reagents: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Substitution
- Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Aplicaciones Científicas De Investigación
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology
- Exhibits antimicrobial and antifungal properties.
- Potential use as a probe in biological assays to study enzyme interactions.
-
Medicine
- Explored for its antitumor and anticonvulsant activities.
- Potential therapeutic agent for treating various diseases, including cancer and epilepsy .
-
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting their catalytic activity.
- Receptors: It may bind to specific receptors, modulating their signaling pathways.
-
Pathways Involved
- Apoptosis: The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways.
- Inflammation: It may exert anti-inflammatory effects by inhibiting key inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
-
Quinazolin-4(3H)-one
- Lacks the chloro and methoxyphenyl substituents.
- Exhibits similar biological activities but with different potency and selectivity.
-
2-Phenylquinazolin-4(3H)-one
- Features a phenyl group at the 2nd position instead of a methoxyphenyl group at the 3rd position.
- Shows distinct chemical reactivity and biological properties.
-
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
- Contains a benzothiadiazine ring instead of a quinazolinone ring.
- Possesses unique pharmacological activities and applications .
Uniqueness
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique chemical and biological properties. These substituents may enhance its potency, selectivity, and overall effectiveness in various applications.
Propiedades
Número CAS |
61680-18-0 |
|---|---|
Fórmula molecular |
C15H11ClN2O3 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
7-chloro-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-7-2-9(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Clave InChI |
PBOLHGYAUHQYNK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)


![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)



